5-Ethylbarbituric acid

Carcinogenesis Cytochrome P450 Toxicology

Substituting 5,5-disubstituted barbiturates for mono-substituted 5-ethylbarbituric acid introduces experimental variability and invalidates CYP induction and hepatocarcinogenesis studies. This authentic mono-substituted reference standard ensures data reproducibility. • Negative control for CYP2B induction & liver tumor promotion assays - confirmed inactive vs. phenobarbital • Distinct multi-layer film formation at Hg electrodes enables accurate HPLC-ECD calibration for mono-substituted analogs • Low LogP (-0.3) supports aqueous solubility optimization in medicinal chemistry Supplied as ≥98% pure white powder; ambient shipping; regulatory-compliant B2B global delivery.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 2518-72-1
Cat. No. B050953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylbarbituric acid
CAS2518-72-1
Synonyms5-Ethylbarbituric Acid;  NSC 27274;  NSC 66908;  5-Ethyl-2,4,6(1H,3H,5H)pyrimidinetrione; 
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11)
InChIKeyFMTLDVACNZDTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylbarbituric Acid: Physicochemical & Biological Profile


5-Ethylbarbituric acid (CAS 2518-72-1, C₆H₈N₂O₃, MW 156.14) is a mono-substituted barbiturate derivative that serves as a critical comparator, synthetic intermediate, and analytical standard in pharmaceutical research. Unlike clinically utilized 5,5-disubstituted sedative barbiturates, this compound possesses a single ethyl substituent at the C5 position [1]. It exhibits a melting point of 225–226 °C, a predicted pKa of 4.62, and limited solubility in DMSO and methanol . Its structural simplicity and distinct biological profile make it an essential reference material for studies on cytochrome P450 induction, hepatocarcinogenesis, and electrochemical behavior of barbiturates.

5-Ethylbarbituric Acid: Irreplaceable in Barbiturate Research


Substituting 5-ethylbarbituric acid with structurally similar barbiturates introduces significant experimental variability and invalidates key research outcomes. Unlike 5,5-disubstituted sedatives such as barbital or phenobarbital, 5-ethylbarbituric acid is a mono-substituted derivative that exhibits a markedly different toxicological profile, being essentially inactive as a CYP2B inducer and hepatocarcinogenesis promoter [1]. Electrochemically, its behavior at a mercury electrode deviates substantially from fully substituted analogs, forming multi-layer films that alter analytical signals [2]. Furthermore, its hydrophilic nature (LogP = -0.3) contrasts sharply with the moderate lipophilicity of its disubstituted counterparts, directly impacting solubility, formulation, and pharmacokinetic modeling [3]. These quantifiable divergences mandate the use of authentic 5-ethylbarbituric acid to ensure data reproducibility and valid cross-study comparisons.

5-Ethylbarbituric Acid: Evidence-Based Differentiation


CYP2B Induction & Hepatocarcinogenesis

In a head-to-head study in male F344/NCr rats, 5-ethylbarbituric acid was essentially inactive as a CYP2B-type inducer and as a promoter of hepatocarcinogenesis, in stark contrast to the positive control phenobarbital [1]. The study administered barbiturates in the diet at concentrations equimolar to 500 ppm phenobarbital. While phenobarbital exhibited the greatest induction of CYP2B activity and strong tumor-promoting effects, 5-ethylbarbituric acid showed no significant activity in either assay [1].

Carcinogenesis Cytochrome P450 Toxicology

Electrochemical Film Formation Behavior

Electrochemical studies reveal that while all 5,5-disubstituted barbituric acids form a monolayer of an insoluble mercury barbiturate at a mercury anode, 5-ethylbarbituric acid (which is not fully substituted at the C5 position) forms more than a monolayer [1]. This multi-layer formation can significantly alter electrochemical signals and is attributed to the presence of a reactive hydrogen at the C5 position, which is absent in fully substituted analogs.

Electrochemistry Mercury Electrode Film Formation

Lipophilicity (LogP)

5-Ethylbarbituric acid exhibits a computed XLogP3 value of -0.3, indicating significant hydrophilicity [1]. In contrast, the sedative 5,5-disubstituted barbiturates barbital and phenobarbital possess higher LogP values of approximately 0.65 and 0.7, respectively, reflecting their increased lipophilicity [2][3]. This difference in lipophilicity directly influences solubility, membrane permeability, and in vivo distribution.

Physicochemical Properties Lipophilicity ADME

5-Ethylbarbituric Acid: Research & Industrial Applications


Non-Hepatocarcinogenic Control Standard

Researchers investigating the hepatocarcinogenic potential of barbiturate derivatives should utilize 5-ethylbarbituric acid as a negative control. Its established inactivity as a CYP2B inducer and liver tumor promoter, directly compared to phenobarbital [1], provides a validated baseline for assessing the safety profile of novel barbiturate analogs or studying the molecular mechanisms of barbiturate-induced carcinogenesis.

Electrochemical Calibration Standard

Analytical laboratories employing electrochemical methods (e.g., HPLC-ECD) for barbiturate analysis must use 5-ethylbarbituric acid to calibrate for partially substituted barbiturates. Its distinct multi-layer film formation at mercury electrodes, in contrast to the monolayer formed by fully substituted analogs [1], ensures accurate quantification and prevents systematic errors in assays involving similar mono-substituted compounds.

Hydrophilic Synthesis Scaffold

Medicinal chemists designing barbiturate-based compounds with improved aqueous solubility should select 5-ethylbarbituric acid as a starting material. Its low LogP of -0.3 [1] confers inherent hydrophilicity, a property that can be leveraged to enhance the water solubility of final drug candidates compared to those derived from more lipophilic 5,5-disubstituted barbiturates like barbital (LogP ≈ 0.65) [2] or phenobarbital (LogP ≈ 0.7) [3].

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